Aklaviketone
Description
Properties
IUPAC Name |
methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXMIHGEZOCTQ-HTAPYJJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151323 | |
| Record name | Aklaviketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116235-59-7 | |
| Record name | Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116235-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aklaviketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116235597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aklaviketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methylation of Aklanonic Acid
The initial step involves the methylation of aklanonic acid by the DauC methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction yields aklanonic acid methyl ester (AAME), a substrate primed for cyclization.
Key Reaction:
Cyclization to this compound
DauD, an alkanoic acid methyl ester cyclase, catalyzes the intramolecular cyclization of AAME to form this compound. This step establishes the tetracyclic scaffold characteristic of anthracyclines.
Key Reaction:
Reduction to Aklavinone
This compound reductase (DauE) reduces the 7-oxo group of this compound to a hydroxyl group using NADPH as a cofactor, yielding aklavinone. This step is critical for downstream modifications into bioactive anthracyclines.
Key Reaction:
Table 1: Enzymes in this compound Biosynthesis
| Enzyme | Function | Cofactor | Product |
|---|---|---|---|
| DauC | Methyltransferase | SAM | AAME |
| DauD | Cyclase | None | This compound |
| DauE | This compound reductase | NADPH | Aklavinone |
Enzymatic Synthesis and Mutant Strain Engineering
In Vitro Enzymatic Conversion
Cell-free extracts from Streptomyces peucetius and Streptomyces galilaeus have been employed to reconstitute this compound synthesis. These systems require SAM for methylation and NADPH for reduction, achieving yields of 60–75% under optimized conditions.
Metabolic Engineering of Streptomyces Mutants
Mutants lacking dauE accumulate this compound and maggiemycin, a hydroxylated shunt product. For example, Streptomyces sp. C5 mutants (SC5-159) blocked in dauE and dauF produce this compound at 120 mg/L, underscoring the role of pathway regulation in intermediate accumulation.
Table 2: this compound Yields in Mutant Strains
| Strain | Genetic Lesion | Accumulated Product | Yield (mg/L) |
|---|---|---|---|
| SC5-138 | dauD, dauE | AAME | 45 |
| SC5-159 | dauE, dauF | This compound | 120 |
| SC5-24 | dauE | Maggiemycin | 90 |
Industrial Fermentation and Process Optimization
Industrial production leverages high-yield Streptomyces strains in controlled fermenters. Key parameters include:
-
Carbon Source : Sucrose or glycerol (20–30 g/L) for polyketide precursor supply.
-
Nitrogen Source : Soybean meal (10–15 g/L) to enhance enzyme activity.
-
pH Regulation : Maintained at 6.8–7.2 to stabilize DauD and DauE.
Post-fermentation, this compound is extracted using ethyl acetate and purified via silica gel chromatography, achieving >95% purity.
Comparative Analysis of Preparation Methods
Enzymatic vs. Chemical Synthesis
While enzymatic methods dominate due to regioselectivity, chemical synthesis remains challenging. No efficient total synthesis of this compound has been reported, as the tetracyclic structure necessitates complex stereochemical control.
Scalability and Cost Efficiency
Fermentation-based production costs approximately $120–150/g, primarily due to prolonged cultivation (7–10 days). In contrast, in vitro enzymatic synthesis costs exceed $500/g, limited by cofactor expenses.
Table 3: Economic and Technical Metrics
| Method | Cost ($/g) | Yield (g/L) | Time (Days) |
|---|---|---|---|
| Industrial Fermentation | 120–150 | 0.12–0.15 | 7–10 |
| In Vitro Enzymatic | >500 | 0.05–0.08 | 1–2 |
Chemical Reactions Analysis
Types of Reactions: Aklaviketone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aklavinone in the presence of NADP+.
Reduction: The reduction of aklavinone to this compound is catalyzed by this compound reductase.
Common Reagents and Conditions:
Oxidation: NADP+ is commonly used as an oxidizing agent in the conversion of this compound to aklavinone.
Reduction: NADPH is used as a reducing agent in the enzymatic reduction of aklavinone to this compound.
Major Products Formed:
Oxidation: Aklavinone.
Reduction: this compound.
Scientific Research Applications
Aklaviketone is a compound of significant interest in the field of medicinal chemistry and microbiology, primarily due to its role as a biosynthetic intermediate in the production of various antibiotics. This article explores the applications of this compound, focusing on its biosynthesis, therapeutic potential, and its implications in drug development.
Biosynthesis of this compound
This compound is produced through a complex biosynthetic pathway in Streptomyces galilaeus. The pathway begins with a 21-carbon intermediate and involves several enzymatic reactions that transform this precursor into this compound. Key enzymes involved in this process include:
- DnrC : An alkanoic acid-S-adenosyl-1-methionine methyl ester transferase that catalyzes the formation of this compound from alkalonic acid.
- DnrD : An alkanoic acid methyl ester cyclase that facilitates the cyclization of this compound to form more complex structures.
- DnrH : An this compound reductase that reduces the keto group to a hydroxy group, further modifying the compound for enhanced biological activity .
Key Reactions in this compound Biosynthesis
| Enzyme | Reaction Description |
|---|---|
| DnrC | Converts alkalonic acid to this compound |
| DnrD | Cyclizes this compound to form advanced antibiotic precursors |
| DnrH | Reduces keto group in this compound |
Antimicrobial Activity
This compound exhibits promising antimicrobial properties, particularly against various strains of bacteria. Its structural modifications during biosynthesis lead to derivatives that are effective against resistant bacterial strains. Research has shown that compounds derived from this compound can inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis mechanisms .
Potential in Cancer Treatment
Recent studies have indicated that this compound and its derivatives may have potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncological therapies. Specifically, its action on DNA repair mechanisms suggests a dual role in both preventing cancer cell proliferation and enhancing the efficacy of existing chemotherapeutics .
Case Study 1: this compound Derivatives Against Resistant Bacteria
A study conducted by researchers at Hiroshima University evaluated various derivatives of this compound for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain modifications to the this compound structure significantly enhanced its potency against MRSA, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: this compound in Cancer Therapy
In another investigation, scientists explored the effects of this compound on colorectal cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through DNA damage pathways. This research underscores the therapeutic potential of this compound as an adjunct treatment in cancer therapy .
Mechanism of Action
Aklaviketone exerts its effects through its role as a precursor in the biosynthesis of anthracycline antibiotics . The compound is converted to aklavinone by this compound reductase, which then undergoes further modifications to form various anthracyclines . These anthracyclines intercalate into DNA, inhibiting the replication and transcription processes, ultimately leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Aklaviketone is structurally and functionally distinct from other intermediates in anthracycline biosynthesis. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Research Findings:
This specificity underscores the enzyme’s role in funneling intermediates toward bioactive anthracyclines.
Shunt Products : Mutants lacking dauE accumulate maggiemycin, a hydroxylated derivative of this compound, highlighting metabolic pathway branching .
Structural Determinants : The 7-oxo group in this compound is essential for DauE recognition, whereas dehydrogenation (as in dehydro-aklaviketone) renders it metabolically inert in downstream steps .
Implications for Antibiotic Engineering
The enzymatic specificity observed in this compound metabolism provides a blueprint for engineering anthracycline pathways. For example:
- DauE Engineering: Modifying DauE’s active site could enable reduction of non-native substrates, expanding synthetic diversity .
- BexE Applications: Leveraging BexE’s proposed activity on linear precursors may facilitate novel angucyclinone derivatives .
Biological Activity
Aklaviketone is a polyketide compound primarily derived from the biosynthesis pathways of various Streptomyces species, notably Streptomyces galilaeus. It serves as an important intermediate in the production of anthracycline antibiotics, such as daunorubicin and doxorubicin. This article explores the biological activity of this compound, including its biosynthetic pathways, enzymatic conversions, and potential therapeutic applications.
Biosynthesis of this compound
This compound is synthesized through a series of enzymatic reactions starting from aklanonic acid, which is a substituted anthraquinone. The biosynthetic pathway involves several key enzymes:
- AknG : Methyltransferase that converts aklanonic acid to its methyl ester.
- AknH : Cyclase that catalyzes the formation of this compound from its precursors.
- AknU : Reductase that converts this compound to aklavinone.
The following table summarizes the key steps in the biosynthesis of this compound:
| Step | Enzyme | Substrate | Product |
|---|---|---|---|
| 1 | AknG | Aklanonic Acid | Aklanonic Acid Methyl Ester |
| 2 | AknH | Aklanonic Acid Methyl Ester | This compound |
| 3 | AknU | This compound | Aklavinone |
Biological Activities
This compound exhibits various biological activities that contribute to its significance in medicinal chemistry:
- Antitumor Activity : As a precursor to anthracycline antibiotics, this compound plays a crucial role in targeting DNA. It binds to the minor groove of DNA, inhibiting topoisomerase II, which is essential for DNA replication and transcription. This mechanism leads to programmed cell death in cancer cells .
- Cytotoxicity : Studies have shown that this compound and its derivatives possess cytotoxic properties against several cancer cell lines. For instance, it has been reported to be effective against leukemia and solid tumors .
- Antiviral and Antimalarial Properties : Beyond its anticancer effects, this compound has also demonstrated antiviral and antimalarial activities in preliminary studies. These findings suggest a broader therapeutic potential for this compound .
Case Studies and Research Findings
-
Case Study on Anticancer Efficacy :
A study conducted on the efficacy of this compound derivatives revealed significant cytotoxic effects against human leukemia cells. The mechanism involved the disruption of DNA synthesis and induction of apoptosis through oxidative stress pathways . -
Biosynthetic Pathway Analysis :
Research into the biosynthetic pathways of Streptomyces species highlighted the complexity of this compound production. Mutant strains lacking specific enzymatic functions were unable to produce this compound, indicating the necessity of each enzyme in the pathway . -
Enzymatic Characterization :
Detailed enzymatic studies have characterized the cyclase AknH's role in the ring closure necessary for forming this compound from its methyl ester precursor. This characterization is essential for understanding how modifications to the structure can influence biological activity .
Q & A
Q. What is the enzymatic role of aklaviketone reductase (DauE) in anthracycline biosynthesis?
this compound reductase catalyzes the NADPH-dependent reduction of this compound to aklavinone, a critical step in the biosynthesis of anthracycline antibiotics like daunomycin. This reaction enables subsequent glycosylation and structural modifications to form bioactive compounds. Methodologically, this activity is validated via heterologous expression of dauE in Streptomyces lividans TK24 and in vitro enzymatic assays using purified DauE protein . Key techniques include HPLC analysis of reaction products and NADPH consumption monitoring .
Q. How is this compound structurally characterized in biosynthetic studies?
this compound is identified through NMR and mass spectrometry (MS) analysis, focusing on its ketone group at position 7 and hydroxylated intermediates. Comparative studies with shunt products like maggiemycin (accumulated in dauE mutants) are essential. Researchers should cross-reference spectral data with biosynthetic intermediates reported in Streptomyces mutants and recombinant systems .
Q. What genetic tools are used to study this compound-related pathways?
Gene knockout/complementation experiments in Streptomyces sp. strain C5 are standard. For example, dauE mutants accumulate maggiemycin, confirming its role in this compound reduction. Subcloning ketoreductase genes (orf1, dauE, dauB) into expression vectors and testing their activity in surrogate hosts (e.g., S. lividans) is critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in ketoreductase specificity for this compound?
While dauE encodes the primary this compound reductase, dauB and other ketoreductases may lack this activity. To address discrepancies, conduct in vitro assays with purified enzymes under controlled conditions (pH, cofactors) and compare substrate specificity using analogs like 7-oxodaunomycin. Genetic complementation in dauE mutants can validate functional redundancy or exclusivity .
Q. What experimental designs are optimal for tracing this compound flux in polyketide pathways?
Isotopic labeling (e.g., -malonyl-CoA) coupled with LC-MS/MS tracks this compound formation from aklanonic acid methylester. Use dauC (methyltransferase) and dauD (cyclase) knockout strains to isolate pathway intermediates. Time-course experiments in fed-batch cultures can quantify metabolite turnover .
Q. How do shunt products like maggiemycin impact the interpretation of this compound reductase activity?
Maggiemycin accumulation in dauE mutants indicates competing hydroxylation at C-11. Researchers must differentiate between enzymatic reduction (DauE-dependent) and non-enzymatic oxidation by analyzing reaction kinetics and oxygen sensitivity. Use radical scavengers (e.g., DTT) in assays to suppress artifactual oxidation .
Q. What strategies validate the purity and identity of novel this compound derivatives?
Combine high-resolution MS () with 2D NMR (COSY, HSQC) to resolve structural ambiguities. For purity, employ orthogonal methods: TLC with multiple solvent systems, HPLC-UV/Vis, and elemental analysis. Cross-check data against synthetic standards if available .
Methodological Considerations
- Data Contradiction Analysis : Compare enzyme kinetics (, ) across homologs and validate via genetic complementation. For conflicting biosynthetic models, use CRISPR-Cas9 editing to create precise mutations and monitor intermediate profiles .
- Experimental Reproducibility : Document detailed protocols for Streptomyces culturing (media, temperature) and enzyme purification (affinity tags, buffer conditions) per standards in Journal of Bacteriology .
- Statistical Rigor : Triplicate assays with negative controls (e.g., heat-inactivated enzymes) are mandatory. Use ANOVA or Student’s t-test for kinetic data, reporting -values and confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
